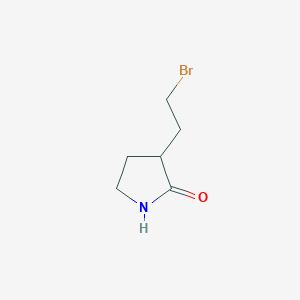

3-(2-Bromoethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLWOGBXABUREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820664-66-1 | |

| Record name | 3-(2-bromoethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 3 2 Bromoethyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions of the Bromine Atom

The primary alkyl bromide functionality in 3-(2-Bromoethyl)pyrrolidin-2-one is highly susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, involving a bimolecular transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to inversion of stereochemistry if the center were chiral. ibchem.comlibretexts.org The general scheme involves the replacement of the bromide ion by a wide range of nucleophiles. ibchem.com

A variety of nucleophiles can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. Halogenoalkanes readily react with nucleophiles such as hydroxide (B78521) ions to form alcohols, cyanide ions to form nitriles (a useful method for extending the carbon chain by one), and ammonia (B1221849) or amines to produce primary or substituted amines, respectively. ibchem.comweebly.com For instance, the displacement of bromide in a similar γ-lactam, (S)-5-(bromomethyl)pyrrolidin-2-one, with sodium propanethiolate proceeds efficiently to yield the corresponding thioether. google.com This demonstrates the feasibility of using sulfur-based nucleophiles as well.

The reactivity of the leaving group follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, making the bromo-compound sufficiently reactive for these transformations. weebly.com

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-(2-Hydroxyethyl)pyrrolidin-2-one |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 3-(Pyrrolidin-2-on-3-yl)propanenitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-(2-Azidoethyl)pyrrolidin-2-one |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-(2-Methoxyethyl)pyrrolidin-2-one |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | 3-(2-(Phenylthio)ethyl)pyrrolidin-2-one |

| Amine (RNH₂) | Ammonia (NH₃), Morpholine | 3-(2-Aminoethyl)pyrrolidin-2-one, 4-(2-(2-oxopyrrolidin-3-yl)ethyl)morpholine |

This table represents potential reactions based on the known reactivity of alkyl bromides.

The structure of this compound is conducive to intramolecular cyclization, leading to the formation of bicyclic systems. Such reactions can occur if a nucleophilic center within the molecule can attack the electrophilic carbon of the bromoethyl group. One potential pathway involves the deprotonation of the lactam nitrogen with a strong base, creating an amide anion that can then displace the bromide to form a pyrrolo[1,2-a]pyrazin-1-one ring system. Research has shown that intramolecular cyclization of related bromo-compounds is a viable strategy for synthesizing fused heterocyclic structures like pyrrolopiperazine-2,6-diones. nih.govacs.org Another possibility is the intramolecular cyclization involving indole (B1671886) derivatives, which has been used to synthesize octahydroindolo[2,3-a]quinolizines. researchgate.net Furthermore, hypervalent iodine-mediated reactions can promote intramolecular halocyclizations, for instance, in the synthesis of pyrrolo[2,3-b]indoles from indole derivatives. beilstein-journals.org

Radical Mediated Reactions and the Role of Bromides as Radical Precursors

Alkyl bromides are effective precursors for generating carbon-centered radicals, which are key intermediates in many modern synthetic transformations. nih.gov The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators (like AIBN) or through single-electron transfer from a transition metal catalyst. nih.govresearchgate.net

Once formed, the 2-(2-oxopyrrolidin-3-yl)ethyl radical can participate in a variety of reactions, including:

Addition to Alkenes and Alkynes: The radical can add across carbon-carbon multiple bonds, initiating a cascade of reactions to form more complex molecules. nih.gov

Coupling Reactions: The radical intermediate can be trapped in metal-catalyzed processes to form new C-C or C-heteroatom bonds. researchgate.netnih.gov

For example, in copper-catalyzed three-component carboamination reactions, a carbon-centered radical generated from an alkyl halide adds across an alkene. The resulting radical intermediate is then trapped by an amine, facilitated by the copper catalyst, to form a new C-N bond. researchgate.netnih.gov This highlights how this compound could serve as the radical precursor in such multicomponent reactions. sustech.edu.cn

Elimination Reactions for Olefin Formation (e.g., hydrogen bromide elimination)

Treating this compound with a base can induce an elimination reaction to form an alkene, specifically 3-vinylpyrrolidin-2-one. This reaction involves the removal of a proton from the carbon adjacent to the bromoethyl group (the α-carbon of the side chain) and the simultaneous or sequential loss of the bromide leaving group. libretexts.org

These reactions can proceed through two primary mechanisms:

E2 (Bimolecular Elimination): This is a concerted, single-step process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and polar aprotic solvents. libretexts.orgiitk.ac.in The rate of the E2 reaction increases with increasing alkyl substitution at the carbon bearing the leaving group. iitk.ac.in

E1 (Unimolecular Elimination): This is a two-step process involving the formation of a carbocation intermediate, which then loses a proton. It is favored by weak bases and polar protic solvents. iitk.ac.in

In a related synthesis, the treatment of a crude product containing a 3-bromo-2-(bromomethyl)propionic acid moiety with cesium carbonate resulted in the elimination of hydrogen bromide to afford an α-methylidene-γ-lactam, demonstrating the feasibility of this transformation under basic conditions. nih.govacs.org According to Zaitsev's rule, elimination reactions tend to produce the more stable, more highly substituted alkene as the major product. libretexts.orgmasterorganicchemistry.com However, for this compound, only one alkene product, 3-vinylpyrrolidin-2-one, is possible.

| Base | Solvent | Likely Mechanism | Product |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | E2 | 3-Vinylpyrrolidin-2-one |

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | E2/E1 | 3-Vinylpyrrolidin-2-one |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | E2 | 3-Vinylpyrrolidin-2-one |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane (DCM) | E2 | 3-Vinylpyrrolidin-2-one |

This table illustrates typical conditions for elimination reactions.

Metal-Catalyzed Transformations

The carbon-bromine bond is a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. acs.orgscholaris.ca

Palladium-Catalyzed Processes: Palladium catalysis is widely used to couple alkyl halides with various partners. acs.org The bromoethyl group of the title compound could potentially participate in:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acids or esters) to form a C(sp³)–C(sp²) bond.

Heck Coupling: While typically involving alkenyl or aryl halides, variations for alkyl halides exist.

Buchwald-Hartwig Amination: Cross-coupling with amines to form C-N bonds, providing an alternative to classical nucleophilic substitution. nih.gov Efficient catalyst systems, often employing specialized phosphine (B1218219) ligands like RuPhos and BrettPhos, have been developed for coupling primary and secondary amines with halo-pyridines, a principle applicable here. nih.gov

Carbonylative Coupling: Insertion of carbon monoxide to produce esters, amides, or ketones. scholaris.ca

Copper-Catalyzed Carboamination: As mentioned, copper catalysis can facilitate three-component reactions involving an alkyl halide, an alkene, and an amine. nih.govnih.gov A proposed mechanism involves the generation of a carbon radical from the alkyl halide, its addition to an alkene, and subsequent copper-mediated C-N bond formation. nih.gov This strategy has been developed for the synthesis of α-aryl amino acid derivatives and can be applied to a broad scope of substrates. researchgate.netnih.gov In one study, a pyrrolidone analog was successfully synthesized using BrCF₂CO₂Et as the radical precursor in a copper-catalyzed asymmetric three-component radical carboamination, showing the compatibility of the pyrrolidone core with these reaction conditions. sustech.edu.cnchinesechemsoc.org

| Reaction Type | Metal Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Palladium(0) | Arylboronic acid | 3-(2-Aryl-ethyl)pyrrolidin-2-one |

| Buchwald-Hartwig Amination | Palladium(0) | Secondary Amine (e.g., Morpholine) | 3-(2-(Morpholino)ethyl)pyrrolidin-2-one |

| Copper-Catalyzed Carboamination | Copper(I) | Alkene + Amine | Substituted γ-amino nitrile derivative |

This table provides examples of potential metal-catalyzed transformations.

Reactivity of the Pyrrolidin-2-one Lactam Functionality

The pyrrolidin-2-one ring, also known as a γ-lactam, possesses its own distinct reactivity. wikipedia.org While generally stable, it can be manipulated under certain conditions.

N-Functionalization: The lactam nitrogen can be deprotonated using a strong base like sodium hydride (NaH) and subsequently alkylated or acylated. researchgate.net It can also be protected, for instance, with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) group in the presence of a catalyst like DMAP. researchgate.net This allows for the temporary masking of the N-H group while performing chemistry on other parts of the molecule.

α-Carbon Chemistry: The protons on the carbon adjacent to the lactam carbonyl (C-3) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). researchgate.net The resulting enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes, or disulfides), allowing for functionalization at the C-3 position. researchgate.net

Ring-Opening: Under harsh conditions, such as strong acid or base hydrolysis, the lactam ring can be opened to yield the corresponding γ-aminobutyric acid derivative. researchgate.net

This inherent reactivity of the lactam core must be considered when planning synthetic routes involving this compound, as reaction conditions intended for the bromoethyl group might inadvertently affect the ring.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation (e.g., ¹H NMR, NOESY experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-bromoethyl)pyrrolidin-2-one. ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule, allowing for the confirmation of its core structure. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are all consistent with the proposed structure.

For instance, the protons of the pyrrolidinone ring and the bromoethyl side chain exhibit characteristic resonances. The diastereotopic protons on the carbon adjacent to the bromine atom and on the ring itself can often be resolved, providing further structural insight.

To establish the stereochemistry of chiral centers, more advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY experiments detect through-space interactions between protons that are in close proximity, which is invaluable for assigning relative stereochemistry. By observing cross-peaks between specific protons in the NOESY spectrum, the spatial arrangement of substituents on the pyrrolidinone ring can be determined.

A representative, though not specific to this exact molecule, ¹H NMR data interpretation would involve assigning peaks to the CH₂CH₂Br side chain and the protons on the pyrrolidin-2-one ring. The coupling constants (J-values) derived from the splitting patterns would further help in confirming the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identity and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed for the molecular ion, particularly the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, provides a characteristic signature for bromine-containing compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in assessing the purity of a sample of this compound by separating it from any impurities or byproducts from a reaction mixture. The mass spectrometer then provides molecular weight information for each separated component, aiding in their identification.

| Technique | Application for this compound | Typical Data Obtained |

| HRMS | Confirms the elemental composition. | Precise mass-to-charge (m/z) ratio, isotopic pattern showing ⁷⁹Br and ⁸¹Br. |

| LC-MS | Assesses purity and identifies impurities. | Chromatogram showing retention time and mass spectra of components. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the purity of this compound with high accuracy. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. A UV detector is commonly used to quantify the amount of the compound eluting from the column, allowing for the calculation of percentage purity.

When dealing with a chiral molecule like this compound, which can exist as enantiomers, chiral HPLC is the method of choice for determining the enantiomeric excess (ee). By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified, providing a measure of the stereochemical purity of the sample.

| Technique | Application for this compound | Key Parameters |

| HPLC/UPLC | Determines chemical purity. | Retention time, peak area. |

| Chiral HPLC | Determines enantiomeric excess. | Separation of enantiomers on a chiral stationary phase. |

X-ray Crystallography for Absolute Configuration Determination (if applicable)

In cases where a single crystal of this compound can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including the absolute configuration of its stereocenters. This technique involves diffracting X-rays off the crystal lattice, which produces a diffraction pattern that can be mathematically reconstructed to generate a detailed model of the atomic arrangement in the solid state. The presence of the "heavy" bromine atom is particularly advantageous for determining the absolute configuration using anomalous dispersion methods.

While a crystal structure for this specific compound may not be publicly available, this technique remains the gold standard for unambiguous structural and stereochemical assignment in the solid state.

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) calculations for reaction mechanisms, energy landscapes, and stereoisomer stability)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving pyrrolidin-2-one derivatives. numberanalytics.commdpi.com DFT allows researchers to model potential energy surfaces, identify intermediates and transition states, and understand the factors governing reactivity and selectivity. numberanalytics.comresearchgate.net

DFT calculations have also been pivotal in understanding selectivity. In the reaction between 3-pyrroline-2-one (B142641) derivatives and amines, DFT results have shown that kinetic selectivity is more influential than thermodynamic selectivity in determining the major product. nih.govbeilstein-journals.org The calculations identified the reaction pathway with the lowest activation energy (ΔG#), which corresponds to the experimentally observed main product. nih.govbeilstein-journals.org

Furthermore, DFT is employed to assess the stability of various stereoisomers, which is fundamental to predicting the outcome of stereoselective reactions. For example, in the study of difluorinated pyrrolidines, quantum-chemical calculations at the B3LYP-D3BJ/6-311++G** level were used to evaluate the conformational stabilities of different regio- and stereoisomers. beilstein-journals.orgbeilstein-journals.org These studies revealed that the anomeric effect (nN→σ*CF electron delocalization) plays a dominant role in stabilizing isomers with an α-fluorine atom, significantly influencing the conformational equilibrium. beilstein-journals.orgbeilstein-journals.org

Table 1: Calculated Energy Barriers for Pyrrolidinedione Synthesis via Nef-type Rearrangement Data sourced from a quantum chemical study on the reaction of coumarin (B35378) and nitromethane (B149229). rsc.orgrsc.org

| Reaction Stage | Description | Calculated Energy Barrier (kJ mol⁻¹) |

| Michael Addition | Deprotonated nitromethane addition to coumarin | 21.7 |

| Proton Transfer | Intramolecular proton transfer in nitromethyl group | 197.8 |

| Nef-type Rearrangement | Oxygen atom migration (water-assisted) | 142.4 |

| Tautomerization | Nitrosohydroxymethyl to hydroxy-N-hydroxyiminomethyl | 178.4 |

| Cyclization | Ring formation to pyrrolidinedione (protonated) | 11.9 |

Experimental Mechanistic Probes (e.g., radical trapping experiments, kinetic isotope effects)

Experimental methods provide essential validation for proposed reaction mechanisms, often in tandem with computational predictions.

Radical Trapping Experiments: In reactions where radical intermediates are suspected, trapping experiments are a powerful diagnostic tool. For the synthesis of pyrrolidines via copper-promoted intramolecular aminooxygenation of alkenes, mechanistic studies involved the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a standard carbon radical scavenger. nih.gov The efficient trapping of a primary carbon radical intermediate by TEMPO provided strong evidence for a pathway involving this species, supporting the proposed radical-based mechanism. nih.govresearchgate.net Similarly, EPR (Electron Paramagnetic Resonance) spin-trapping experiments have been used to obtain evidence for the generation of free radicals during the borohydride (B1222165) reduction of organomercurial intermediates in the synthesis of dialkyl(pyrrolidin-2-yl)phosphonates. tandfonline.com

Kinetic Isotope Effects (KIEs): The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a sensitive probe for bond-breaking or bond-forming events in the rate-determining step of a reaction. researchgate.netwikipedia.orgnih.gov In studies of reactions involving pyrrolidine (B122466) bases with fluorinated ethane (B1197151) derivatives, small primary KIEs (kH/kD values between 1.0 and 1.6) were observed. rsc.orgrsc.org These low values suggest that the proton transfer, or C-H bond cleavage, is not the sole rate-determining step in the complex, multi-step mechanism. rsc.orgrsc.org This finding is consistent with a mechanism involving a pre-equilibrium step followed by subsequent, faster steps, such as the (E1cB)ip mechanism. rsc.org

Table 2: Kinetic Isotope Effects (KIE) for the Reaction of (p-NO₂C₆H₄)₂CHCF₃ with Amines Data sourced from studies in various dipolar aprotic solvents at 30 °C. rsc.orgrsc.org

| Amine | Solvent | kH/kD |

| Piperidine (B6355638) | Benzonitrile | 1.1 ± 0.1 |

| Piperidine | Acetonitrile | 1.1 ± 0.1 |

| Piperidine | Dimethyl sulphoxide | 1.6 ± 0.1 |

| Pyrrolidine | Benzonitrile | 1.0 ± 0.1 |

| Pyrrolidine | Acetonitrile | 1.2 ± 0.1 |

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of a reaction pathway hinges on identifying the transition states (TS) that connect reactants, intermediates, and products. Computational chemistry provides detailed insights into the geometry and energy of these transient species. nih.gov

In the synthesis of pyrrolidinedione derivatives, DFT calculations have been used to model the transition states for each elementary step. rsc.orgrsc.org For example, the cyclization stage to form the pyrrolidine ring was found to proceed through a transition state with a low energy barrier, but only after a necessary, high-barrier tautomerization of an intermediate structure had occurred. rsc.org This highlights how the feasibility of a particular pathway is not just dependent on a single "rate-determining" step but on the entire energy landscape.

Similarly, in [3+2] cycloaddition reactions to form spirocyclic pyrrolidin-2-ones, DFT studies have shown that the reaction proceeds via an asynchronous, one-step mechanism. beilstein-archives.org Analysis of the TS structures revealed that the asynchronicity, where the formation of the two new bonds is not simultaneous, is a key feature of the mechanism. The activation energies calculated for different possible regio- and stereochemical pathways allow for the prediction of the major product, which often aligns with experimental observations. beilstein-archives.orgresearchgate.net These computational models can rationalize why certain products are formed preferentially by comparing the relative energies of the competing transition states. researchgate.net

Elucidation of Stereochemical Control in Reactions involving Pyrrolidin-2-one Derivatives

Achieving control over stereochemistry is a central goal in modern organic synthesis, and numerous strategies have been developed for the stereoselective synthesis of substituted pyrrolidin-2-ones. Mechanistic investigations are key to understanding the origins of this control.

One successful approach involves the use of chiral auxiliaries. For instance, the N-tert-butanesulfinyl group has been used as an effective chiral director in the [3+2] cycloaddition of azomethine ylides with 1-azadienes. acs.org This method yields densely substituted pyrrolidines with high diastereoselectivity. Computational studies accompanying these experiments confirmed that the (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the final product. acs.org

Catalyst-controlled reactions also offer excellent stereoselectivity. A copper(II)-promoted intramolecular aminooxygenation of alkenes was shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov The proposed mechanism, supported by radical trapping experiments, helps to explain the observed stereochemical outcome. nih.gov

In other cases, high diastereoselectivity is achieved through a sequence of reactions where the stereochemistry is set in a key cyclization step. A one-pot, two-step synthesis of pyrrolopiperazine-2,6-diones, which contain a pyrrolidin-2-one ring, was found to proceed with complete diastereoselectivity. acs.org Computational studies were performed on the possible epimers of the product, confirming that the experimentally observed (4S,8aS) diastereoisomer was significantly more stable (by 5.19 kcal·mol⁻¹) than the alternative, thus providing a thermodynamic rationale for the high selectivity of the process. acs.org The stereochemical outcome in the synthesis of 3,4-disubstituted pyrrolidin-2-ones has also been shown to be dependent on the reaction pathway, with different methods leading to either trans or cis products. researchgate.net

Applications in Complex Organic Synthesis and Scaffold Construction

A Gateway to Diverse Nitrogen-Containing Heterocycles

The unique structural attributes of 3-(2-Bromoethyl)pyrrolidin-2-one position it as a critical precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. Its ability to undergo intramolecular cyclization and participate in multicomponent reactions has been effectively harnessed to create complex fused and spirocyclic structures.

A notable application is in the diastereoselective synthesis of pyrrolopiperazine-2,6-diones . These compounds can be prepared through a one-pot Ugi/nucleophilic substitution/N-acylation/debenzoylation sequence. acs.orgresearchgate.net This method offers a significant advantage by allowing the introduction of various substituents and the creation of a new stereogenic center at the bridgehead carbon with high diastereoselectivity. acs.orgresearchgate.net The process begins with a Ugi reaction, which, after spontaneous cyclization, yields a pyrrolidin-2-one intermediate. acs.orgacs.org Subsequent reaction steps lead to the final pyrrolopiperazine-2,6-dione scaffold. acs.orgnih.gov Research has demonstrated that this one-pot, two-step strategy is a powerful tool for the efficient and diastereoselective synthesis of these biologically relevant molecules. acs.org

The synthesis of spiroheterocycles represents another significant application of this compound's derivatives. For instance, the reaction of isatin-derived enamines with 3-(2-bromoethyl)indolin-2-one derivatives can lead to the formation of spiro[indoline-3,2'-pyrrolidin]-2-ones. researchgate.net Furthermore, a convenient one-pot approach for synthesizing spirocyclic pyrido[1,2-a]indole derivatives involves the reaction of 1,3-diketones and 1,3-ketoesters with 3-(2-bromoethyl)indole, which proceeds through the sequential construction of a spirocyclopropyl ring and an N-heterocyclic ring. researchgate.net The development of methods for creating spiroheterocycles is of great interest due to their prevalence in medicinally relevant scaffolds. beilstein-journals.orgbeilstein-archives.org

A Precursor for Tailored Pyrrolidine (B122466) Systems

The reactivity of the bromoethyl group in this compound makes it an ideal starting material for the synthesis of a wide array of functionalized pyrrolidine systems. The pyrrolidine ring itself is a valuable scaffold in drug discovery due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry and three-dimensional structure of a molecule. nih.govnih.gov

The functionalization of the pyrrolidine ring can be achieved through various synthetic strategies. For example, radical-mediated cyclization reactions of precursors derived from this compound can lead to the formation of functionalized pyrrolidines. acs.org The ability to introduce diverse functional groups onto the pyrrolidine core allows for the fine-tuning of the molecule's properties for specific applications. The synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes has been achieved starting from 1-tosyl-2-(trifluoromethyl)aziridine, highlighting the versatility of ring-expansion strategies in creating diverse azaheterocycles. researchgate.net

A Building Block for Advanced Synthetic Scaffolds

The inherent structural features of this compound make it a valuable building block for the construction of advanced synthetic scaffolds with potential biological relevance. The pyrrolidine-2-one moiety is a common structural motif in many biologically active compounds. nih.govresearchgate.net

The development of novel synthetic methodologies utilizing this building block continues to expand the library of accessible molecular architectures. For example, multicomponent reactions involving derivatives of this compound can rapidly generate complex molecules with a high degree of structural diversity. mdpi.com These scaffolds can then serve as templates for the development of new therapeutic agents. The joining of multiple organic molecular building blocks to create functional molecules is a growing theme in chemistry, with scaffolds providing the foundation for systematic covalent organization. mdpi.com

Derivatization for Analytical and Research Applications

The chemical reactivity of this compound also lends itself to derivatization strategies for analytical labeling and other research applications. Chemical derivatization is a powerful technique used in bioanalysis to enhance the detectability and improve the chromatographic performance of target analytes. researchgate.netsci-hub.se

The bromoethyl group can be readily modified to introduce a variety of reporter groups, such as fluorophores or chromophores. scribd.com This allows for the sensitive detection and quantification of molecules containing the pyrrolidin-2-one scaffold in complex biological matrices. For instance, fluorescent labeling reagents are commercially available for the derivatization of various functional groups, enabling high-performance liquid chromatography (HPLC) analysis. The ability to attach analytical labels is crucial for studying the biological activity, mechanisms of action, and pharmacokinetic properties of novel compounds derived from this versatile building block. researchgate.net

An in-depth analysis of the versatile chemical intermediate, this compound, reveals significant potential for future research and application in synthetic organic chemistry. This article explores prospective research avenues focused on expanding its synthetic utility through innovative chemical strategies.

Future Research Directions

The unique structural features of 3-(2-Bromoethyl)pyrrolidin-2-one, combining a reactive bromoethyl side chain with a core lactam structure, position it as a valuable building block for complex nitrogen-containing molecules. Future research is poised to unlock its full potential through several key areas of investigation.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(2-bromoethyl)pyrrolidin-2-one, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves alkylation of pyrrolidin-2-one derivatives using bromoethylating agents. Key parameters include:

- Temperature : Reactions often proceed at room temperature or under mild reflux (e.g., 80–100°C) to avoid decomposition of the bromoethyl group .

- Solvent Selection : Polar aprotic solvents like DMF or toluene are used, with toluene favoring cyclopropane byproduct formation in certain alkylation reactions .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) is critical to isolate the product from unreacted starting materials .

- Characterization : Confirm structure via H/C NMR (e.g., δ ~3.5–4.0 ppm for BrCH signals) and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Identify the pyrrolidinone ring protons (δ 2.0–3.0 ppm) and bromoethyl protons (δ 3.4–3.8 ppm). Coupling patterns distinguish adjacent groups .

- HPLC Analysis : Use reverse-phase columns (C18) with UV detection at 210–220 nm to assess purity (>95%) and detect polar impurities .

- Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak at m/z 192.05 (CHBrNO) and fragments indicative of Br loss .

Q. What are the recommended storage conditions and handling precautions for this compound given limited safety data?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent bromine dissociation or hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential alkylating agent reactivity .

- Safety Assessment : Conduct small-scale toxicity assays (e.g., Ames test for mutagenicity) if used in biological studies, as ecological toxicity data are unavailable .

Advanced Questions

Q. How do solvent polarity and base selection influence the alkylation efficiency of pyrrolidin-2-one derivatives in gold-catalyzed reactions?

- Methodological Answer :

- Solvent Effects : Non-polar solvents (e.g., toluene) favor spiro-cyclopropane byproducts via radical pathways, while polar solvents (DMF) may stabilize intermediates but inhibit desired alkylation .

- Base Optimization : Pre-forming potassium salts of pyrrolidin-2-one enhances nucleophilicity, but excessive base can deprotonate solvents, leading to side reactions .

- Case Study : In gold-catalyzed indole alkylation, toluene yielded spiro[cyclopropane-1,3'-indole] (96% selectivity), while DMF resulted in no product .

Q. What mechanistic insights explain the formation of spiro[cyclopropane-1,3'-indole] derivatives during alkylation attempts of pyrrolidin-2-one salts?

- Methodological Answer :

- Radical Pathways : Bromoethyl groups can undergo homolytic cleavage in non-polar solvents, generating ethyl radicals that recombine with aromatic systems (e.g., indole) to form cyclopropane rings .

- Steric Effects : Bulky substituents on the pyrrolidinone ring disfavor direct alkylation, redirecting reactivity toward cyclopropanation .

- Validation : Use radical traps (TEMPO) to confirm/block radical intermediates and monitor reaction progress via F NMR if fluorinated analogs are used .

Q. How can researchers resolve discrepancies in reported reaction outcomes for pyrrolidin-2-one alkylation under varying catalytic systems?

- Methodological Answer :

- Controlled Replication : Standardize substrate ratios (e.g., 1:1.2 pyrrolidin-2-one:bromoethylating agent) and catalyst loading (e.g., 5 mol% AuCl) across studies .

- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., hydrolysis products from residual moisture) and adjust drying protocols .

- Computational Modeling : DFT calculations can predict transition states and explain solvent/base-dependent selectivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.